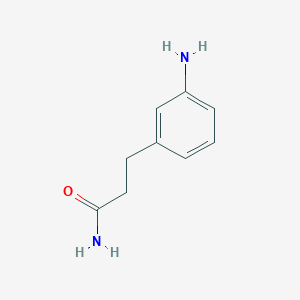
3-(3-Aminophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminophenyl)propanamide is an organic compound characterized by the presence of an aminophenyl group attached to a propionamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitrochalcone, which is then reduced to 3-aminochalcone. The final step involves the reaction of 3-aminochalcone with propionyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation of 3-nitrochalcone followed by acylation with propionyl chloride. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Aminophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropionanilide
- 3′-Aminopropionanilide
- M-Amino Propionanilide
- m-Aminopropionanilide
Uniqueness
3-(3-Aminophenyl)propanamide is unique due to its specific aminophenyl and propionamide functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
1664-53-5 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 |
Nombre IUPAC |
3-(3-aminophenyl)propanamide |
InChI |
InChI=1S/C9H12N2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) |
Clave InChI |
QCYCUIGAICOZNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCC(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















